Bicisate is classified as a small molecule and falls under the categories of approved and investigational drugs. Its DrugBank accession number is DB11164, indicating its registration in a comprehensive database for drug information.
The synthesis of bicisate involves several key steps:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
Bicisate has a complex molecular structure characterized by its unique N2S2 core, which contributes to its stability and ability to cross the blood-brain barrier. The molecular formula is , with a molar mass averaging 324.45 g/mol.
Bicisate participates in various chemical reactions primarily involving its interaction with technetium-99m:
These reactions are essential for the compound's functionality as a radiopharmaceutical.
The mechanism of action of bicisate involves several key processes:
Studies have shown that about 5% of the injected dose remains in circulation after one hour, while peak brain concentration occurs shortly after injection.
Bicisate exhibits several notable physical and chemical properties:
These properties make bicisate an effective agent for neuroimaging applications.
Bicisate's primary application lies in nuclear medicine for imaging cerebral blood flow:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2